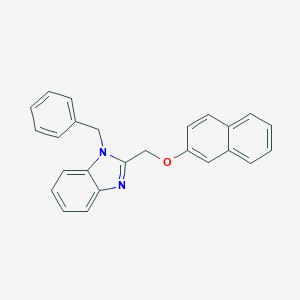

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole, also known as 1-Benzyl-2-methylimidazole , is a heterocyclic compound with the chemical formula C₁₁H₁₂N₂ . It exists as a solid and is typically a colorless to yellowish transparent liquid. This compound has diverse applications in organic synthesis and pharmaceutical research .

Synthesis Analysis

Several synthetic methods can yield 1-Benzyl-2-methylimidazole. One approach involves oxidative cyclization using D-glucose as an efficient C1 synthon. This method allows for broad functional group tolerance and provides access to benzimidazoles from o-phenylenediamines .

Molecular Structure Analysis

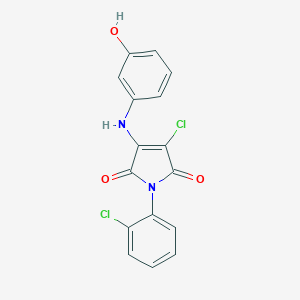

The molecular structure of 1-Benzyl-2-methylimidazole consists of a benzimidazole core with a benzyl group attached at position 1. The naphthalen-2-yloxymethyl moiety is linked to position 2 of the benzimidazole ring. The overall structure exhibits aromaticity and plays a crucial role in its biological activity .

Chemical Reactions Analysis

1-Benzyl-2-methylimidazole can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity arises from the presence of the imidazole ring and the benzyl group. Researchers have explored its use in the synthesis of other heterocyclic compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties . They are known to act as inhibitors against a variety of microbial pathogens. The structural moiety of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can be tailored to target specific microbial enzymes, potentially leading to the development of new antimicrobial agents that can combat antibiotic resistance.

Anticancer Research

The benzimidazole nucleus is a part of many compounds with anticancer activity . Research into 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could explore its potential as a chemotherapeutic agent, possibly acting as an inhibitor of cancer cell proliferation or as a compound that can induce apoptosis in cancer cells.

Enzyme Inhibition

Benzimidazoles are known to be potent inhibitors of various enzymes involved in therapeutic uses such as antidiabetic, anticancer, and cardiovascular diseases . 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could be investigated for its enzyme inhibitory activity, which is crucial for the development of drugs targeting metabolic pathways.

Pharmacological Properties

The pharmacological profile of benzimidazole derivatives includes a wide range of therapeutic uses, from antiviral to antihistamine applications . Studying 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could contribute to the discovery of new drugs with improved bioavailability and stability.

Medicinal Chemistry

In medicinal chemistry, the benzimidazole core is significant due to its resemblance to naturally occurring nucleotides, allowing it to interact with biopolymers . Research into 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can lead to the synthesis of novel compounds with potential medicinal applications.

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to enhance anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . They are structurally similar to the nucleotides found in the human body, which allows them to interact with the biopolymers of living systems .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit significant bioactivity against various cancer cell lines .

Action Environment

The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Propriétés

IUPAC Name |

1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVWRRIHYTOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(diisobutylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381189.png)

![N-benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide](/img/structure/B381192.png)

![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)

![methyl [6-bromo-2-(4-nitrophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B381202.png)

![4-[3-(4-Methoxy-phenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B381204.png)

![4-[5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381211.png)

![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)